molecular formula C8H11BrClN B3420582 (4-Bromo-3-methylphenyl)methanamine hydrochloride CAS No. 1955514-32-5

(4-Bromo-3-methylphenyl)methanamine hydrochloride

Cat. No.: B3420582
CAS No.: 1955514-32-5
M. Wt: 236.53 g/mol
InChI Key: ZKXAYXQUEHWTIC-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10BrN·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylphenyl)methanamine hydrochloride typically involves the bromination of 3-methylbenzylamine followed by the formation of the hydrochloride salt. One common method includes:

    Bromination: 3-Methylbenzylamine is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position.

    Formation of Hydrochloride Salt: The resulting (4-Bromo-3-methylphenyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted phenylmethanamines.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary amines.

Scientific Research Applications

(4-Bromo-3-methylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methoxyphenyl)methanamine hydrochloride
  • (4-Bromo-3-fluorophenyl)methanamine hydrochloride
  • (2-Bromo-4-methylphenyl)methanamine hydrochloride

Uniqueness

(4-Bromo-3-methylphenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(4-bromo-3-methylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-4-7(5-10)2-3-8(6)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXAYXQUEHWTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955514-32-5
Record name Benzenemethanamine, 4-bromo-3-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1955514-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-bromo-3-methylphenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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